molecular formula C22H28N2O5S B11350224 N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide CAS No. 952906-64-8

N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11350224
CAS No.: 952906-64-8
M. Wt: 432.5 g/mol
InChI Key: MPBGXXNCHGYXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and methoxy-substituted phenyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the sulfonyl and methoxy groups. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Attachment of Methoxy Groups: Methoxylation reactions are employed to introduce methoxy groups onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethoxyphenyl)-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not commonly observed in similar compounds.

Properties

CAS No.

952906-64-8

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O5S/c1-16-5-4-6-17(13-16)15-30(26,27)24-11-9-18(10-12-24)22(25)23-20-8-7-19(28-2)14-21(20)29-3/h4-8,13-14,18H,9-12,15H2,1-3H3,(H,23,25)

InChI Key

MPBGXXNCHGYXTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.